5-Cyclopropyl-N-methylthiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H10N2S |
|---|---|
Molecular Weight |
154.24 g/mol |
IUPAC Name |
5-cyclopropyl-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C7H10N2S/c1-8-7-9-4-6(10-7)5-2-3-5/h4-5H,2-3H2,1H3,(H,8,9) |
InChI Key |
ZODFUDMBEAMJBU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=C(S1)C2CC2 |
Origin of Product |
United States |
Structural Elucidation and Characterization of 5 Cyclopropyl N Methylthiazol 2 Amine and Its Analogues
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
For 5-Cyclopropyl-N-methylthiazol-2-amine, the expected ¹H NMR spectrum would feature distinct signals corresponding to the cyclopropyl (B3062369), N-methyl, and thiazole (B1198619) ring protons. The cyclopropyl protons would likely appear as a set of multiplets in the upfield region, typically between 0.5 and 2.0 ppm. The N-methyl protons would present as a singlet, the chemical shift of which would be influenced by the electronic environment, likely appearing in the range of 2.5-3.5 ppm. The proton on the thiazole ring at the C4 position would be expected to appear as a singlet in the aromatic region of the spectrum.
In the ¹³C NMR spectrum, distinct signals for each carbon atom in this compound would be anticipated. The carbons of the cyclopropyl group would resonate at high field, while the N-methyl carbon would appear in the 30-40 ppm range. The thiazole ring carbons would exhibit characteristic chemical shifts, with the C2 carbon, bonded to two nitrogen atoms, appearing at a significantly downfield position.
To illustrate the expected spectral features, data from analogous compounds are presented below. For instance, in a series of 2-amino-5-methylthiazole derivatives, the methyl group protons at the C5 position typically show a singlet at around 2.32 ppm nih.gov. The amine protons on the thiazole ring can be observed as a broad singlet rsc.org.
Table 1: Representative ¹H NMR Data for 2-Aminothiazole (B372263) Analogues
| Compound | Solvent | Proton | Chemical Shift (ppm) | Multiplicity |
| 2-Amino-4-methylthiazole | DMSO-d6 | CH₃ | 2.17 | s |
| NH₂ | 7.17 | br s | ||
| Thiazole-H | 7.55 | s | ||
| 2-Amino-5-methylthiazole | DMSO-d6 | CH₃ | 2.32 | s |
| NH₂ | 6.91 | s | ||
| 4-(Pyridin-4-yl)thiazol-2-amine | DMSO-d6 | NH₂ and Thiazole-H | 7.31-7.46 | t br |
Table 2: Representative ¹³C NMR Data for 2-Aminothiazole Analogues
| Compound | Solvent | Carbon | Chemical Shift (ppm) |
| 2-Amino-4-methylthiazole | DMSO-d6 | C=N | 169.2 |
| C-S | 153.4 | ||
| C-H | 111.1 | ||
| CH₃ | 15.7 | ||
| 2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one | DMSO-d6 | C=O | 189.3 |
| C=N | 174.2 | ||
| C-S | 166.9 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In the IR spectrum of this compound, several key absorption bands would be expected. The N-H stretching vibration of the secondary amine would typically appear as a single, sharp peak in the region of 3300-3500 cm⁻¹ spectroscopyonline.com. The C-H stretching vibrations of the cyclopropyl and methyl groups would be observed around 2850-3000 cm⁻¹. The C=N stretching vibration of the thiazole ring is expected to produce a strong absorption band in the range of 1600-1650 cm⁻¹ rsc.org. The C-N stretching vibration would likely be found in the 1250-1350 cm⁻¹ region.
For comparison, the IR spectrum of 2-amino-5-methylthiazole shows a characteristic band for the N-H stretch of the primary amine and a C=N stretching band nih.gov. In a series of synthesized 2-aminothiazole derivatives, the C=N stretching bands were observed in the range of 1598-1647 cm⁻¹ rsc.org.
Table 3: Characteristic IR Absorption Frequencies for 2-Aminothiazole Analogues
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 2-Amino-5-methylthiazole derivative | NH₂ | 3407 |
| C=O | 1684 | |
| 4-Methyl-5-(ethoxycarbonyl)-2-aminothiazole | NH₂ | 3421 |
| C=O | 1674 | |
| C=N | 1514 | |
| 4-Phenyl-2-aminothiazole | NH₂ | 3433 |
| C=N | 1647 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The fragmentation of the molecular ion would be expected to occur at the weakest bonds, providing valuable structural information. Common fragmentation pathways for this molecule could include the loss of the cyclopropyl group, the methyl group, or cleavage of the thiazole ring. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which would be the case for this compound libretexts.org.
Data for the closely related compound, 5-Cyclopropyl-1,3-thiazol-2-amine, shows a molecular weight of 140.21 g/mol rsc.orgscispace.comnih.gov. The mass spectrum of 2-amino-5-methylthiazole shows a molecular ion peak at m/z 114, corresponding to its molecular weight nih.gov.
Table 4: Mass Spectrometry Data for 2-Aminothiazole Analogues
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 2-Amino-5-methylthiazole | C₄H₆N₂S | 114.17 | 114 (M⁺), 71, 72 |
| 5-((2-((4-Methoxybenzylidene) amino)-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol | C₁₅H₁₄N₄O₂S₂ | 346.43 | 347 (M+1) |
| N-methyl-N-(4-(3-(trifluoro methyl) phenyl) thiazol-2-yl) benzamide | C₁₈H₁₃F₃N₂OS | 381.37 | 381 (M+H)⁺ |
X-ray Crystallography for Solid-State Structure Determination of Related Compounds
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
While a crystal structure for this compound is not currently available, the examination of crystal structures of related 2-aminothiazole derivatives can provide valuable insights into the expected solid-state conformation and packing of this molecule. Studies on various 2-aminothiazole derivatives have revealed common structural motifs, such as the formation of hydrogen-bonded dimers and extended networks scispace.comuq.edu.au.
For example, the crystal structure of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine revealed that the molecule exists in the amino tautomeric form in the solid state and exhibits π-π stacking interactions and hydrogen bonding with co-crystallized water molecules elsevierpure.comelsevierpure.com. In another study, the crystal structures of two polymorphs of 1-(4-methylpyridin-2-yl)thiourea and two derived 2-aminothiazoles were determined, highlighting different intermolecular hydrogen bonding patterns scispace.com. These studies underscore the importance of intermolecular forces in dictating the solid-state architecture of 2-aminothiazole derivatives. The presence of the N-methyl group in the target compound would likely influence the hydrogen bonding patterns compared to primary 2-aminothiazoles.
Structure Activity Relationship Sar Studies of 5 Cyclopropyl N Methylthiazol 2 Amine and Its Analogues
Impact of the Cyclopropyl (B3062369) Substituent at the 5-Position on Biological Activity
The introduction of a cyclopropyl group into a pharmacophore can significantly enhance metabolic stability and lipophilicity. researchgate.net In the context of the thiazole (B1198619) ring, substituents at the C5 position play a crucial role in modulating biological activity by influencing the compound's interaction with target proteins and its physicochemical properties.
Research on various 2-aminothiazole (B372263) derivatives has shown that the nature of the substituent at the 5-position is a key factor in determining potency. For instance, in a series of anticancer agents, the substitution of a methyl group at the C5-position was found to decrease potency. nih.gov Conversely, replacing the methyl group with a bromo substituent led to compounds with IC50 values in the micromolar range, indicating that both the size and electronic nature of the C5-substituent are important. nih.gov
While direct SAR studies extensively comparing the 5-cyclopropyl group to a wide range of other substituents on the same biological target are not broadly available, the known benefits of the cyclopropyl moiety are instructive. The rigid, three-dimensional nature of the cyclopropyl ring can provide a favorable conformational lock, improving binding affinity to a target protein. Furthermore, its lipophilic character can enhance membrane permeability and oral bioavailability. Studies on hydrazinylthiazole derivatives have specifically incorporated the cyclopropyl group, highlighting its growing importance in the design of new therapeutic agents. nih.gov The choice of a cyclopropyl group at the 5-position is therefore a strategic design element aimed at optimizing both the pharmacokinetic and pharmacodynamic properties of the molecule.
| Analogue Type | Substituent at C5 | General Impact on Activity | Reference |
| Anticancer Agent | Methyl | Decreased potency | nih.gov |
| Anticancer Agent | Bromo | Activity in the micromolar range | nih.gov |
| General Modulator | Cyclopropyl | Can enhance metabolic stability and lipophilicity | researchgate.net |
Role of the N-Methyl Group on the 2-Amino Functionality in Modulating Potency and Selectivity
The 2-amino group of the thiazole ring is a critical interaction point, often serving as a hydrogen bond donor that anchors the molecule within the active site of a target protein, such as the hinge region of a kinase. researchgate.net Modification of this amino group, for instance by N-alkylation, can have profound effects on the compound's activity and selectivity.
Adding an N-methyl group, as in 5-Cyclopropyl-N-methylthiazol-2-amine, introduces several changes. Firstly, it reduces the number of hydrogen bond donors from two (in a primary amine, -NH2) to one (in a secondary amine, -NHMe). This can be crucial for selectivity; if a target protein's binding pocket can only accommodate a single hydrogen bond donor in that position, or if the second hydrogen bond is detrimental, N-methylation can enhance specificity.
Secondly, the methyl group adds steric bulk. This can either improve binding by occupying a small hydrophobic pocket or decrease binding by clashing with the protein surface. In one study on antitumor agents, the replacement of an N,N-dimethyl group with a single N-methyl group was found to be crucial for activity, suggesting an optimal size for the substituent. nih.gov
Thirdly, N-methylation increases the basicity (pKa) of the amino group compared to the unsubstituted 2-aminothiazole. This change in electronic properties can affect the molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and strength of ionic interactions with the target. rsc.org In a series of cholinesterase inhibitors, an N-methylated amide derivative showed inhibitory activity, whereas its N-H counterpart was inactive, highlighting the positive effect of N-methylation in that specific context. academie-sciences.fr However, in other cases, such as a series of antitubercular compounds, N-methylation of an amide linkage resulted in a loss of activity, demonstrating that the impact of this modification is highly context-dependent. nih.gov
| Compound Series | Modification on 2-Amino Group | Effect on Activity | Reference |
| Antitumor Agents | N-Methyl vs. N,N-Dimethyl | N-Methyl was crucial for activity | nih.gov |
| Cholinesterase Inhibitors | N-Methyl vs. N-H (Amide) | N-Methyl derivative was active, N-H was not | academie-sciences.fr |
| Antitubercular Agents | N-Methyl vs. N-H (Amide) | N-Methylation led to loss of activity | nih.gov |
Systematic Modifications of the Thiazole Core and Peripheral Groups
The thiazole ring serves as a versatile scaffold that can be modified at multiple positions to optimize biological activity. nih.govbohrium.com SAR studies often involve systematic changes to the core and its substituents to probe the requirements for effective interaction with a biological target.
Modifications at C4: The C4 position is frequently substituted, often with aryl groups. In a series of antitubercular 2-aminothiazoles, the presence of a 2-pyridyl moiety at C4 was found to be critical for high potency, and replacing it with other groups like pyrazine, benzene, or another thiazole was detrimental to activity. nih.gov This highlights the importance of the specific heteroaromatic system at C4 for target engagement in that series.
Modifications at C5: As discussed previously, the C5 position is also a key site for modulation. In the development of the kinase inhibitor Dasatinib, a carboxamide side chain was introduced at the C5 position of the 2-aminothiazole ring, which proved essential for achieving high potency. mdpi.comnih.gov This demonstrates that larger, more functionalized groups can be well-tolerated and even required at this position.
Modifications to the Thiazole Core: Isosteric replacement of the thiazole ring itself is a common strategy to improve properties. For example, replacing the thiazole with an aminothiadiazole scaffold has been shown to lead to a loss in potency in some kinase inhibitors. nih.gov In another study, isosteric replacement of 2-aminothiazole with 2-aminooxazole was investigated to improve physicochemical properties and antimicrobial activity. mdpi.com These studies underscore that the specific arrangement of heteroatoms in the thiazole ring is often optimal and intolerant to major changes. nih.gov
Modifications on the 2-Amino Group: Beyond simple N-alkylation, the 2-amino group can be acylated or linked to larger fragments. In one study, introducing an N-benzoyl group dramatically increased the potency of antitubercular agents by over 60-fold compared to the N-phenyl analogue. nih.gov This indicates that extending the molecule from the 2-amino position can access additional binding interactions.
Elucidating Key Pharmacophoric Features for Desired Biological Profiles
A pharmacophore model outlines the essential steric and electronic features required for a molecule to exert a specific biological activity. For 2-aminothiazole-based inhibitors, particularly kinase inhibitors, a well-defined pharmacophore has emerged from extensive SAR studies. researchgate.net
Thiazole Core: The ring itself acts as a central scaffold, correctly positioning the other key functional groups for interaction with the target. researchgate.net
2-Amino Group: This group is a critical hydrogen-bonding feature. The N-H of the secondary amine in an N-methylated compound can act as a hydrogen bond donor, while the thiazole ring nitrogen (at position 3) often acts as a hydrogen bond acceptor. This pattern is crucial for binding to the hinge region of many protein kinases. researchgate.net
Substituent at C4/C5: These positions often accommodate larger, sometimes lipophilic or aromatic, groups that occupy specific pockets in the target protein. A substituent at C4, like a pyridyl ring, can provide additional hydrogen bonding or pi-stacking interactions. nih.gov A group at C5, such as a cyclopropyl ring, can fit into a hydrophobic pocket, enhancing affinity and selectivity.
The combination of a hydrogen bond acceptor (thiazole N3), a hydrogen bond donor (2-NH), and specific hydrophobic/aromatic groups at the C4 and C5 positions constitutes the core pharmacophore for many biologically active 2-aminothiazole derivatives.
Contributions of Lipophilicity and Electronic Properties to SAR
Lipophilicity: This property, often quantified as logP or logD, governs a molecule's ability to cross biological membranes and affects its solubility, plasma protein binding, and metabolism. For thiazole derivatives, a balance is required. While increased lipophilicity can improve membrane permeability and binding to hydrophobic pockets, excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. mdpi.com The introduction of a cyclopropyl group, for instance, increases lipophilicity in a controlled manner. researchgate.net SAR studies on various thiazole series have shown that activity can be correlated with lipophilicity parameters, with optimal activity often found within a specific range of logP values. mdpi.com
Electronic Properties: The electronic nature of substituents on the thiazole ring influences the electron distribution within the molecule, affecting the pKa of ionizable groups and the strength of polar interactions like hydrogen bonds. globalresearchonline.net Electron-donating groups (e.g., methyl, methoxy) increase the electron density of the thiazole ring, enhancing its basicity and nucleophilicity. globalresearchonline.net Conversely, electron-withdrawing groups (e.g., nitro, halo) decrease the ring's electron density. globalresearchonline.net
Studies have shown that the biological activity of thiazole derivatives can be tuned by altering these electronic effects. In one series of antimicrobial thiazoles, the presence of either electron-donating (methoxy) or electron-withdrawing (nitro) groups was found to be beneficial for activity, suggesting that different targets or binding modes may have different electronic requirements. nih.gov A Hammett plot analysis of 5-substituted 2-aminothiazoles confirmed a linear relationship between the pKa and the electronic nature (σmeta substituent constants) of the C5 substituent, demonstrating the predictable influence of these groups on the basicity of the core structure. rsc.org
Biological Activity Profiling of 5 Cyclopropyl N Methylthiazol 2 Amine in in Vitro Systems
Anticancer and Antiproliferative Activities
Thiazole-containing compounds are a significant class of heterocyclic molecules that have been extensively investigated for their potential as anticancer agents. Derivatives of 2-aminothiazole (B372263), in particular, have been shown to exhibit a wide range of pharmacological activities, including the inhibition of cancer cell growth.
Inhibition of Cyclin-Dependent Kinases (CDKs), particularly CDK9
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. CDK9, in particular, plays a vital role in the regulation of transcription. While various substituted thiazole (B1198619) derivatives have been investigated as inhibitors of CDKs, there is currently no specific data available in the scientific literature detailing the inhibitory activity of 5-Cyclopropyl-N-methylthiazol-2-amine against CDK9 or other cyclin-dependent kinases.
Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., HCT-116, HepG2, HT-29, K562 leukemia)
The evaluation of a compound's cytotoxicity against a panel of human cancer cell lines is a fundamental step in anticancer drug discovery. Despite the broad interest in thiazole derivatives as potential cytotoxic agents, a thorough search of scientific databases did not yield any specific studies that have evaluated the cytotoxic effects of this compound on the human cancer cell lines HCT-116 (colon carcinoma), HepG2 (hepatocellular carcinoma), HT-29 (colon adenocarcinoma), or K562 (chronic myelogenous leukemia).
Induction of Apoptosis in Cancer Cell Models
Apoptosis, or programmed cell death, is a critical process that, when evaded, contributes to the development and progression of cancer. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Research into the pro-apoptotic potential of various thiazole-containing molecules has been an active area of investigation. However, there are no specific published studies that have investigated or reported on the ability of this compound to induce apoptosis in any cancer cell models.
Antimicrobial Activities
The thiazole ring is a core structural component of several clinically important antimicrobial agents. The search for novel antimicrobial compounds to combat the rise of drug-resistant pathogens is a global health priority.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa, S. pyogenes)
The antibacterial potential of novel chemical entities is typically assessed against a range of both Gram-positive and Gram-negative bacteria. While the broader class of 2-aminothiazole derivatives has shown promise as antibacterial agents, there is a lack of specific data on the antibacterial efficacy of this compound. No studies were found that reported its activity against key pathogenic strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, or Streptococcus pyogenes.
Antifungal Spectrum (e.g., against Candida albicans, Aspergillus niger)
Fungal infections pose a significant threat, particularly to immunocompromised individuals. The development of new antifungal agents is crucial. Thiazole derivatives, including those with a cyclopropane moiety, have been noted for their antifungal properties. nih.gov However, a detailed review of the literature revealed no specific studies that have characterized the antifungal spectrum of this compound against common fungal pathogens like Candida albicans or Aspergillus niger.
Antitubercular Potential (e.g., against Mycobacterium tuberculosis)
No studies were identified that evaluated the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial species.
Antiviral and Antiparasitic Evaluations
There is no available data from in vitro studies assessing the antiviral or antiparasitic activities of this compound.
Anti-inflammatory Effects
No research was found that investigated the anti-inflammatory properties of this compound. Consequently, its effects on the following pathways and molecules are unknown:
Impact on Autophagy-Related Proteins (e.g., ATG5, LC3, Beclin-1)
Further experimental research is required to determine the biological activity profile of this compound.
Enzyme Inhibition Studies
Enzyme inhibition is a critical area of drug discovery, and thiazole-containing compounds have been investigated as inhibitors for a wide range of enzymatic targets. mdpi.com However, specific inhibitory activity for this compound has not been documented in the reviewed literature.
Inhibition of 14α-Demethylase (CYP51)
Sterol 14α-demethylase (CYP51) is a key enzyme in the biosynthesis of ergosterol in fungi and cholesterol in mammals, making it a primary target for antifungal azole drugs. nih.gov A search of available scientific literature did not yield any studies investigating or reporting the inhibitory activity of this compound against 14α-demethylase (CYP51). While some imidazole-thiazole derivatives have been assessed for their potential to inhibit this enzyme, no such data exists for the specific cyclopropyl-substituted compound. nih.gov
Inhibition of DNA Gyrase B and Protein Kinases
DNA gyrase is an essential bacterial enzyme, and its inhibition can lead to bacterial cell death. nih.gov The GyrB subunit, with its ATPase activity, is a validated target for novel antibacterial agents, and various thiazole derivatives have been explored for this purpose. nih.govdergipark.org.tracs.org Similarly, protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer; the 2-aminothiazole scaffold is present in several kinase inhibitors. nih.govnih.govnih.gov Despite the interest in the broader chemical class, no specific in vitro data on the inhibition of either DNA Gyrase B or any protein kinases by this compound could be located.
Other Enzyme Targets (e.g., DNase I, DHPS, Hsp90, Yck2, GFAT)
Investigations into the effects of this compound on other significant enzyme targets have also not been reported. A thorough literature search found no published in vitro studies detailing the activity of this compound against DNase I (Deoxyribonuclease I), DHPS (Dihydropteroate synthase), Hsp90 (Heat shock protein 90), Yck2 (Yeast casein kinase 2), or GFAT (Glutamine-fructose-6-phosphate aminotransferase). While some 2-amino-4-arylthiazole derivatives have been investigated as potential DNase inhibitors, this research does not extend to the specific compound . tandfonline.com
Other Noteworthy In Vitro Biological Activities
Beyond specific enzyme inhibition, compounds are often screened for a range of other biological effects in early-stage research.
Antioxidant Activity
The 2-aminothiazole moiety is a structural feature in various compounds that have demonstrated antioxidant properties by scavenging free radicals. nih.govbohrium.comnih.govresearchgate.netresearchgate.net These studies, however, focus on other derivatives and analogs. There are currently no specific in vitro studies available that quantify the antioxidant capacity or radical-scavenging activity of this compound.
Analgesic and Antipyretic Properties
The 2-aminothiazole scaffold is recognized for its association with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. mdpi.comnih.govnih.gov However, specific experimental data from in vitro models that would suggest analgesic or antipyretic properties for this compound are absent from the current scientific literature.
Anticonvulsant Activity
General studies on thiazole derivatives have shown that they can exhibit a range of biological activities, including anticonvulsant effects. globalresearchonline.netresearchgate.net These activities are often attributed to the unique chemical properties of the thiazole ring. globalresearchonline.netnih.gov For instance, various synthetic derivatives of thiazole have been the focus of research aiming to identify novel therapeutic agents for neurological disorders. researchgate.net
Antiallergic and Antihypertensive Properties
Similar to the anticonvulsant activity, specific in vitro data on the antiallergic and antihypertensive properties of this compound are limited. The thiazole nucleus is recognized for its presence in a wide array of biologically active compounds, and its derivatives have been explored for various therapeutic applications, including antiallergic and antihypertensive effects. dergipark.org.trglobalresearchonline.net
The diverse pharmacological potential of thiazole derivatives is well-established in medicinal chemistry. nih.gov For example, some thiazole derivatives have been synthesized and evaluated for their antihypertensive α-blocking activity. clockss.orgresearchgate.net However, these studies have focused on compounds with different substitution patterns than the specific molecule . The general promise of the thiazole scaffold in yielding compounds with these properties is noted, but direct experimental evidence for this compound is not currently present in the reviewed literature.
Neuroprotective Effects in Microglial Cells
While direct studies on this compound are scarce, research on a structurally related compound, N-cyclooctyl-5-methylthiazol-2-amine hydrobromide, provides valuable insights into the potential neuroprotective effects of this class of molecules, particularly concerning their interaction with microglial cells. Microglia are the primary immune cells of the central nervous system and play a crucial role in neuroinflammation.
A study investigating the effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells demonstrated significant anti-inflammatory properties. This related compound was found to attenuate the activation of the NLRP3 inflammasome, a key component of the inflammatory response. The study reported a significant reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), in LPS-treated microglial cells.
Furthermore, the compound was observed to suppress the LPS-induced increases in NLRP3 and nuclear factor kappa-B (NF-κB) levels, both of which are central to the inflammatory signaling cascade. The phosphorylation of IκBα, an inhibitor of NF-κB, was also diminished in the presence of the compound. These findings suggest that the anti-inflammatory effects are mediated, at least in part, through the regulation of the NLRP3-mediated signaling pathway during microglial activation.
The study also highlighted a reduction in markers of oxidative stress, such as reactive oxygen species (ROS), lipid peroxidation, and nitric oxide (NO) levels, which are often elevated during neuroinflammation.
Table 1: Effects of a Structurally Related Thiazole Derivative on Inflammatory Markers in Microglial Cells
| Marker | Effect Observed |
|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significantly attenuated expression |
| NLRP3 Inflammasome | Suppressed LPS-induced increase |
| NF-κB | Suppressed LPS-induced increase |
| Phospho-IκBα | Suppressed LPS-induced increase |
| Reactive Oxygen Species (ROS) | Downregulated LPS-enhanced levels |
| Lipid Peroxidation | Downregulated LPS-enhanced levels |
It is important to emphasize that these findings are for a structurally related compound and not this compound itself. The substitution of a cyclooctyl group for a cyclopropyl (B3062369) group and the presence of a hydrobromide salt could influence the biological activity. Nevertheless, this research provides a strong rationale for further investigation into the neuroprotective potential of this compound in microglial cell systems.
Mechanistic Investigations at the Molecular and Cellular Level
Elucidation of Specific Biochemical Pathways Modulated by the Compound
There are no published studies that identify or describe any biochemical pathways that are modulated by 5-Cyclopropyl-N-methylthiazol-2-amine.
Identification of Direct Molecular Targets and Binding Sites
The direct molecular targets for this specific compound have not been identified. Research on other thiazole-containing molecules has shown engagement with targets like cyclooxygenase (COX) enzymes, but this cannot be extrapolated to this compound without direct experimental evidence.
Analysis of Cellular Signaling Cascades Affected by Compound Treatment
No data exists in the scientific literature detailing the effects of this compound on any cellular signaling cascades.
Correlation of In Vitro Activity with Proposed Mechanisms of Action
As there are no reports on the in vitro activity of this compound, no correlation with any proposed mechanism of action can be made.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is instrumental in predicting the binding affinity and mode of interaction between a drug candidate, such as 5-Cyclopropyl-N-methylthiazol-2-amine, and a specific biological target.
The process involves preparing the three-dimensional structures of both the ligand and the target protein. asianpubs.org Computational software, such as Autodock, is then used to fit the ligand into the protein's binding site in various possible conformations. ekb.eg Each conformation is scored based on a function that calculates the binding energy, with lower energy scores typically indicating a more stable and favorable interaction. researchgate.net
For thiazole (B1198619) derivatives, docking studies have been successfully used to explore interactions with a range of enzymes and receptors. nih.govnih.gov Key interactions often identified include hydrogen bonds, hydrophobic interactions, and arene-cation interactions. nih.gov In the case of this compound, the nitrogen and sulfur atoms of the thiazole ring, as well as the nitrogen of the methylamine (B109427) group, could act as hydrogen bond acceptors or donors. The cyclopropyl (B3062369) and thiazole rings can participate in hydrophobic and other non-bonding interactions within the active site of a target protein. asianpubs.org A study on thiazoles featuring a cyclopropyl fragment highlighted the use of molecular docking to investigate their potential as antifungal and anticonvulsant agents. fabad.org.tr
The results of such simulations can provide a detailed 2D or 3D map of the ligand-protein complex, guiding the rational design of more potent and selective analogs. nih.gov
Table 1: Illustrative Data from a Hypothetical Molecular Docking Simulation
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions Observed |
|---|---|---|---|
| Protein Kinase A | -8.5 | Val56, Leu123, Tyr210 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Ser353, Ala527 | Hydrogen Bond, Pi-Alkyl |
| 5-Lipoxygenase (5-LOX) | -9.1 | His367, Leu414, Phe421 | Hydrophobic, Pi-Sulfur |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. laccei.orgimist.ma For a class of compounds including this compound, a QSAR model could be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. ijpsr.com
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its topology, electronic distribution, and hydrophobicity. imist.ma A mathematical model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then generated to correlate these descriptors with the observed biological activity. imist.ma
Studies on thiazole derivatives have successfully employed 2D and 3D-QSAR models to understand the structural requirements for various biological activities, including antimicrobial and anti-inflammatory effects. laccei.orgresearchgate.net Key descriptors in these models often relate to electrostatic, steric, and hydrophobic properties. ijpsr.com For this compound, relevant descriptors might include molar refractivity (MR), LogP (a measure of hydrophobicity), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO). imist.ma The predictive power of the resulting model is rigorously evaluated through internal and external validation methods to ensure its reliability. imist.ma
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Descriptor Name | Description |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital, relates to reactivity. |
| Steric | Molar Refractivity (MR) | A measure of the volume occupied by a molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. |
| Topological | Wiener Index | A descriptor of molecular branching and size. |
Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Changes
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex predicted by molecular docking. wu.ac.th An MD simulation would allow researchers to observe the dynamic behavior of this compound within a protein's binding site, assessing the stability of the interaction and revealing potential conformational changes in both the ligand and the protein. nih.gov
The simulation begins with the docked complex, which is then placed in a simulated physiological environment (typically a box of water molecules and ions). wu.ac.th The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their movements over a specific period, often nanoseconds to microseconds. mdpi.com Key metrics analyzed during the simulation include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, which indicates structural stability. wu.ac.th A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. The simulation also allows for the calculation of binding free energy, providing a more accurate estimation of binding affinity than docking alone. mdpi.com
Theoretical Insights into Reactivity and Aromaticity of the Thiazole Ring
Theoretical calculations, often based on density functional theory (DFT), can provide fundamental insights into the electronic structure, reactivity, and aromaticity of this compound. These studies help to understand the intrinsic chemical properties of the molecule.
The reactivity of the thiazole ring is influenced by the presence of both sulfur and nitrogen heteroatoms. numberanalytics.com Computational studies on similar thiazole derivatives have shown that electrophilic substitution reactions are most likely to occur at the 5-position of the ring, which is consistent with the location of the cyclopropyl group in the target molecule. numberanalytics.comnih.gov
Analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly informative. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. nih.govmdpi.com For instance, a smaller HOMO-LUMO gap generally implies higher reactivity. mdpi.com Charge population analysis can further reveal the electropositive or electronegative nature of specific atoms within the ring, identifying likely sites for nucleophilic or electrophilic attack. nih.gov
Applications of Thiazole Derivatives As Chemical Probes and Research Tools
Development as Fluorescent Probes for Biomolecules (e.g., G-Quadruplex DNA, Viscosity Sensing)
Thiazole-based compounds, particularly derivatives of thiazole (B1198619) orange (TO), have been extensively developed as fluorescent probes for the detection and characterization of various biomolecules. A key application lies in their ability to selectively target and report on the presence of specific nucleic acid structures, such as G-quadruplex (G4) DNA.
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. They are implicated in crucial cellular processes, including telomere maintenance and gene regulation, making them attractive targets for therapeutic intervention. Thiazole orange and its analogs exhibit a significant increase in fluorescence intensity upon binding to G4 DNA. acs.orgnih.govresearchgate.netnih.gov This "light-up" property is attributed to the restriction of intramolecular rotation of the dye molecule upon intercalation or end-stacking with the G4 structure. acs.orgresearchgate.net
Researchers have synthesized numerous thiazole orange derivatives to enhance their binding affinity and selectivity for G4 DNA over other nucleic acid forms like duplex DNA. acs.orgnih.govnih.gov Modifications often involve introducing different substituent groups to the thiazole or quinoline rings of the TO scaffold. For instance, the introduction of styryl groups can extend the π-conjugation of the molecule, leading to improved fluorescent properties and stronger interactions with the G-quartet plane of the G4 structure. acs.org Side chains such as diethylamino or methyl piperazine can further enhance specificity by interacting with the loops and grooves of the G4 DNA. acs.orgnih.gov
The development of these selective fluorescent probes is crucial for studying the structure and biological functions of G-quadruplexes. acs.orgnih.govresearchgate.net They serve as essential tools for identifying G4 structures in vitro and have potential applications in cellular imaging to visualize these structures in living cells. nih.gov
Beyond nucleic acids, thiazole derivatives are also being explored for sensing other biophysical parameters. For example, certain thiazole-based probes have been designed to respond to changes in micro-viscosity within cellular environments. This is achieved by designing molecules where the fluorescence quantum yield is sensitive to the rotational freedom of parts of the molecule, which is in turn influenced by the viscosity of the surrounding medium.
Table 1: Examples of Thiazole Orange Derivatives as G-Quadruplex DNA Probes
| Compound | Modification | Key Finding | Reference |
| TO derivative with 4-(diethylamino)styryl | Introduction of a styryl group with a diethylamino side chain | Showed better selectivity for G-quadruplex DNA. | nih.gov |
| TO derivative with 4-(methylpiperazin-1-yl)styryl | Introduction of a styryl group with a methylpiperazine side chain | Exhibited higher affinity for antiparallel G-quadruplex DNA. | nih.gov |
| meso-Bn-2TO | Introduction of a benzyl substituent to the meso position of the methine chain of 2TO | Displayed a strong fluorescent signal upon interaction with G-DNA and considerable selectivity over other DNA forms. | nih.gov |
Utilization in Protein Structure and Function Studies
The thiazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous compounds designed to interact with proteins. nih.gov Thiazole derivatives are utilized as research tools to probe the structure and function of various proteins, particularly enzymes like protein kinases. nih.govresearchgate.net
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. nih.gov Thiazole-containing molecules have been developed as inhibitors of specific protein kinases. nih.gov These inhibitors can be used as chemical probes to study the biological roles of their target kinases. By selectively inhibiting a kinase, researchers can observe the downstream effects on cellular processes, thereby elucidating the function of that kinase.
The interaction of thiazole derivatives with their protein targets can be studied using various biophysical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies provide detailed insights into the binding mode of the thiazole-containing ligand within the protein's active site. This information is invaluable for understanding the principles of molecular recognition and for the rational design of more potent and selective inhibitors.
Furthermore, fluorescently labeled thiazole derivatives can be employed in fluorescence polarization or FRET-based assays to study protein-ligand interactions and protein-protein interactions. These assays are crucial for high-throughput screening campaigns aimed at discovering new modulators of protein function.
Role in Biochemical and Cell-Based Assays
Thiazole derivatives are widely used in a variety of biochemical and cell-based assays due to their diverse biological activities and favorable physicochemical properties. acs.orgglobalresearchonline.netmdpi.comnih.govacs.org
In biochemical assays, thiazole-containing compounds can serve as substrates, inhibitors, or probes for enzymes. For example, in kinase inhibition assays, a library of thiazole derivatives might be screened to identify compounds that inhibit the phosphorylation of a substrate peptide by a specific kinase. nih.gov The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. mdpi.com
In cell-based assays, thiazole derivatives are used to investigate a wide range of cellular processes, including cell proliferation, apoptosis, and cell migration. acs.orgmdpi.comnih.gov For instance, the cytotoxic effects of novel thiazole compounds are often evaluated against various cancer cell lines using assays like the MTT assay, which measures cell viability. mdpi.comnih.gov
Fluorescent thiazole derivatives, such as those based on thiazole orange, are employed in cell-based imaging applications. nih.gov They can be used to stain specific cellular components or to monitor dynamic processes in living cells. For example, a G-quadruplex-selective thiazole probe could be used to visualize the localization and dynamics of G4 DNA in the nucleus of a cell. nih.govresearchgate.net
Moreover, the versatility of the thiazole ring allows for its incorporation into various assay formats. For example, thiazole-based compounds can be tethered to solid supports for affinity chromatography to isolate and identify their protein binding partners. They can also be incorporated into more complex molecular architectures, such as proteolysis-targeting chimeras (PROTACs), to induce the targeted degradation of specific proteins.
Conclusion and Future Perspectives in 5 Cyclopropyl N Methylthiazol 2 Amine Research
Summary of Key Academic Findings and Contributions
Academic research has firmly established the 2-aminothiazole (B372263) moiety as a "privileged scaffold" in drug discovery. Its derivatives are integral to approved drugs and numerous clinical candidates. The core structure's ability to engage in various biological interactions, particularly hydrogen bonding via the 2-amino group and the thiazole (B1198619) nitrogen, has been a key driver of its success.
Key findings for the 2-aminothiazole class, which provide a roadmap for investigating 5-Cyclopropyl-N-methylthiazol-2-amine, include:
Anticancer Activity : Numerous derivatives have shown potent antiproliferative activity against a range of cancer cell lines, including leukemia, breast, colon, and prostate cancers. nih.govnih.gov The mechanism often involves the inhibition of critical kinases or other signaling proteins.
Antimicrobial Properties : The scaffold is a component of some penicillin antibiotics and has been explored for novel antibacterial and antifungal agents. mdpi.com
Anti-inflammatory Effects : Certain 2-aminothiazole derivatives have been identified as inhibitors of enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX), which are central to inflammatory pathways. nih.govresearchgate.net
Antioxidant Potential : Studies on various substituted 2-amino-5-methylthiazole derivatives have demonstrated significant free radical scavenging capabilities, highlighting their potential in combating oxidative stress-related conditions. nih.govresearchgate.net
These established activities suggest that this compound is a promising candidate for screening across these therapeutic areas.
| Therapeutic Area | General Findings for 2-Aminothiazole Scaffold | Potential Implication for this compound |
| Oncology | Potent inhibitors of various kinases and display cytotoxicity against diverse cancer cell lines. nih.gov | A primary area for initial biological screening and target identification. |
| Infectious Diseases | Exhibit antibacterial, antifungal, and antiviral properties. nih.govmdpi.com | Warrants investigation against a panel of microbial pathogens. |
| Inflammation | Capable of inhibiting key inflammatory enzymes like COX and LOX. nih.govresearchgate.net | Potential as a lead for developing novel anti-inflammatory agents. |
| Oxidative Stress | Derivatives show significant radical scavenging activity in various assays. nih.gov | Could be explored for neuroprotective or other cytoprotective applications. |
Opportunities for Further Lead Optimization and Exploration of Chemical Space
The structure of this compound offers distinct vectors for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at the 2-amino group and substitutions on the thiazole ring are crucial for activity. nih.gov
Modification of the 2-Amino Group : While the parent compound has an N-methyl amine, this group is a key handle for optimization. It can be further elaborated into a diverse range of amides, ureas, thioureas, or sulfonamides. nih.gov This strategy has been successfully used to develop potent inhibitors of various targets.
Exploration of the 5-Position : The cyclopropyl (B3062369) group at the C5-position is a bioisostere for larger or more flexible groups and often imparts favorable metabolic stability and conformational rigidity. Further exploration could involve replacing the cyclopropyl ring with other small, strained rings (e.g., cyclobutyl) or different substituted phenyl rings to probe the steric and electronic requirements of the target binding pocket.
Substitution at the 4-Position : The C4-position of the thiazole ring is unsubstituted in the parent compound and represents a prime location for introducing new functional groups to modulate activity and physical properties.
| Modification Site | Strategy | Rationale | Example from Literature |
| 2-N-methylamine | Conversion to amides, ureas, thioureas. | Introduce new hydrogen bond donors/acceptors to enhance target binding affinity. nih.gov | Dasatinib-inspired derivatives with a carboxamide at the 2-position showed potent anti-leukemia activity. nih.gov |
| 5-Cyclopropyl | Replacement with other cycloalkyl or aryl groups. | Probe steric limits of the binding pocket and introduce new interactions (e.g., π-π stacking). | SAR studies show that aryl groups at the C4/C5 positions significantly impact potency. nih.gov |
| 4-Position | Introduction of small alkyl, halo, or aryl groups. | Modulate electronics of the thiazole ring and explore additional binding interactions. | Introduction of a phenyl group at the C4-position has been a common strategy in developing bioactive thiazoles. |
Directions for Deeper Mechanistic Understanding and Target Validation
A critical future step is to identify and validate the specific molecular targets of this compound. Given the promiscuity of the 2-aminothiazole scaffold, a systematic approach is necessary.
Broad Phenotypic Screening : Initial screening against diverse cancer cell lines, bacterial strains, and inflammatory assays can reveal the primary therapeutic area of interest.
Target Identification : Based on screening results, hypothesis-driven target validation can proceed. For example, if the compound shows anticancer activity, it could be tested against a panel of known cancer-related kinases. Computational docking studies against known targets of other 2-aminothiazoles (e.g., c-Met, VEGFR-2, COX-1) could provide initial hypotheses. nih.govnih.gov
Biochemical and Cellular Assays : Once a putative target is identified, its inhibition must be confirmed through direct enzymatic assays. Further cellular assays can then validate that the compound's biological effect (e.g., apoptosis, cell cycle arrest) is a direct consequence of inhibiting the identified target.
Potential for Multi-Targeting Approaches and Combination Studies
The complexity of diseases like cancer and chronic inflammation has spurred interest in multi-targeting drugs that can modulate several disease-relevant pathways simultaneously. The 2-aminothiazole scaffold is well-suited for this approach.
Dual-Target Inhibitors : Future research could focus on rationally designing derivatives of this compound to act as dual inhibitors. For instance, by combining structural motifs known to inhibit both COX-2 and 5-LOX, it may be possible to create a potent anti-inflammatory agent with a superior profile. researchgate.net
Combination Studies : In parallel, this compound and its optimized derivatives could be evaluated in combination with existing therapies. For example, in oncology, combining a novel targeted agent with standard-of-care chemotherapy can overcome drug resistance and achieve synergistic effects. This approach is increasingly common in drug development for complex diseases. mdpi.com
Emerging Methodologies for Synthesis and Biological Evaluation
Advances in synthetic and biological evaluation techniques will be crucial for accelerating research into this compound.
Synthesis : The classical Hantzsch thiazole synthesis, involving the condensation of a thiourea with an α-haloketone, remains a primary method for creating the core scaffold. ijcce.ac.ir Modern variations and novel methods for introducing substituents at the 5-position, such as through direct halogenation followed by nucleophilic substitution, offer efficient pathways to generate a library of analogues for SAR studies. Microwave-assisted synthesis can significantly shorten reaction times for these condensation reactions. researchgate.net
Biological Evaluation : High-throughput screening (HTS) platforms can rapidly assess a library of derivatives against numerous targets. Advanced cell-based assays, including 3D organoid cultures, can provide more physiologically relevant data on efficacy and toxicity compared to traditional 2D cell culture. Furthermore, chemoproteomics and thermal shift assays can be employed for unbiased target identification in complex biological systems.
Q & A
Q. What are the common synthetic routes for 5-Cyclopropyl-N-methylthiazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with thioamides. For example, activation of carboxylic acids using phosphorus pentachloride (PCl₅) followed by reaction with N-methylthioamide under inert atmospheres at elevated temperatures (80–100°C) can yield the thiazole core . Key parameters include temperature control to minimize side reactions (e.g., oxidation) and stoichiometric ratios to avoid incomplete conversion. Characterization via FT-IR and NMR ensures structural fidelity .
Q. How is the structural identity of this compound confirmed in academic research?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous thiazol-2-amine derivatives (e.g., COD Entry 7119063, which reports a=19.2951 Å, β=119.209°). Complementary techniques include:
Q. What preliminary biological assays are used to evaluate this compound?
Initial screening often includes:
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays to assess mechanistic targets .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in scale-up?
Yield optimization strategies include:
- Continuous flow synthesis : Enhances mixing and heat transfer, reducing side reactions (e.g., polymerization) .
- Catalytic systems : Transition-metal catalysts (e.g., Pd/C) improve cyclopropane-thiazole coupling efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like molecular sieves absorb byproducts (e.g., HCl) .
Q. What methodologies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in biological data (e.g., varying IC₅₀ values across studies) require:
- Dose-response validation : Repeating assays under standardized conditions (e.g., fixed incubation times, cell passage numbers) .
- Structural analogs : Synthesizing derivatives with modified cyclopropyl or methyl groups to isolate pharmacophores responsible for activity .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions with targets (e.g., EGFR kinase) to rationalize potency differences .
Q. What advanced techniques are used to study the pharmacokinetic (PK) properties of this compound?
- Metabolic stability : Liver microsome assays (human/rodent) quantify CYP450-mediated degradation rates .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration measures free drug fraction .
- In silico ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability, guiding lead optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
